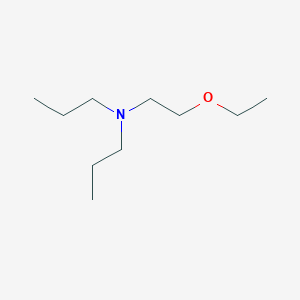
N-(2-Ethoxyethyl)-N-propylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyethyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxyethyl group and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-N-propylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-ethoxyethanol with propylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods often focus on minimizing waste and energy consumption to ensure sustainable manufacturing practices.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyethyl)-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-(2-Ethoxyethyl)-N-propylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)-N-propylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-N-propylpropan-1-amine
- N-(2-Ethoxyethyl)-N-butylbutan-1-amine
- N-(2-Ethoxyethyl)-N-methylmethan-1-amine
Uniqueness
N-(2-Ethoxyethyl)-N-propylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64080-50-8 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-4-7-11(8-5-2)9-10-12-6-3/h4-10H2,1-3H3 |
InChI Key |
WMYLUCPQTWMJRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
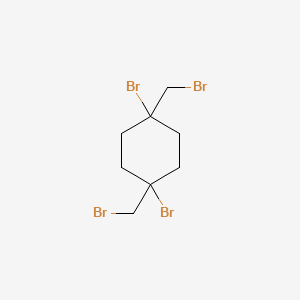
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
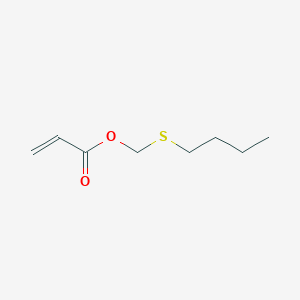
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
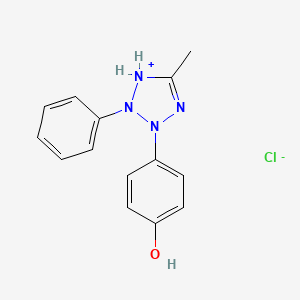
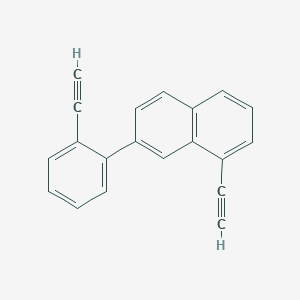

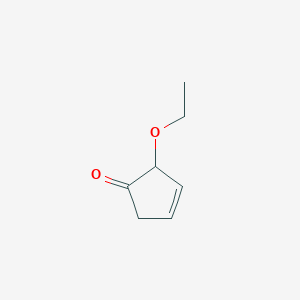
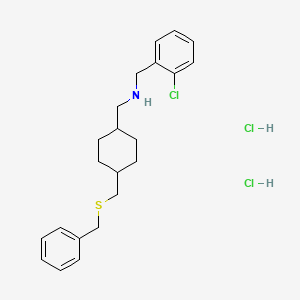
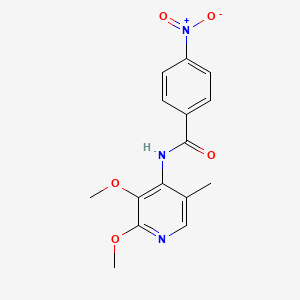
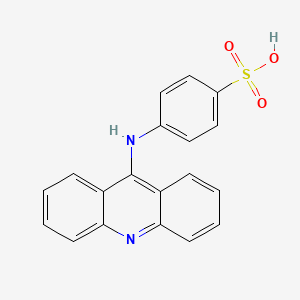
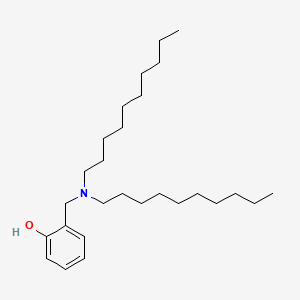
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
